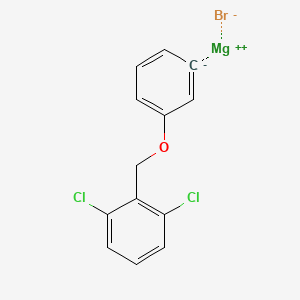
3-(2,6-DichlorobenZyloxy)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 3-(2,6-dichlorobenzyloxy)phenyl group into molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide involves the reaction of 3-(2,6-dichlorobenzyloxy)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then typically stored and transported in THF to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Carbonyl compounds (e.g., formaldehyde, acetone)
- Halides (e.g., alkyl halides, aryl halides)
- Electrophiles (e.g., carbon dioxide, epoxides)
Typical reaction conditions involve maintaining an inert atmosphere and controlling the temperature to optimize the reaction rate and yield.
Major Products
The major products formed from reactions with this compound depend on the specific reactants used. For example:
- Reaction with formaldehyde yields a primary alcohol.
- Reaction with acetone yields a tertiary alcohol.
- Reaction with carbon dioxide yields a carboxylic acid.
Scientific Research Applications
3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to introduce the 3-(2,6-dichlorobenzyloxy)phenyl group into complex organic molecules.
Pharmaceutical Research: Employed in the synthesis of potential drug candidates.
Material Science: Used in the preparation of novel materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The molecular targets and pathways involved depend on the specific reactants and conditions used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent without the 3-(2,6-dichlorobenzyloxy) group.
3-(2,6-dichlorobenzyloxy)phenylmagnesium chloride: Similar structure but with a chloride instead of a bromide.
3-(2,6-dichlorobenzyloxy)phenylmagnesium iodide: Similar structure but with an iodide instead of a bromide.
Uniqueness
3-(2,6-dichlorobenzyloxy)phenylmagnesium bromide is unique due to the presence of the 3-(2,6-dichlorobenzyloxy) group, which can impart specific reactivity and properties to the molecules it is used to synthesize. This makes it valuable in applications where this specific functional group is desired.
Properties
Molecular Formula |
C13H9BrCl2MgO |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
magnesium;1,3-dichloro-2-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
CVDABYHXSFIGHQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)OCC2=C(C=CC=C2Cl)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















